molecular formula C20H20F3N3O8 B2684688 5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid;2,2,2-trifluoroacetic acid CAS No. 2375260-14-1

5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid;2,2,2-trifluoroacetic acid

カタログ番号: B2684688
CAS番号: 2375260-14-1
分子量: 487.388
InChIキー: XFDFHSSFUMNLRQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Context of Thalidomide Analogues in Molecular Glue Therapeutics

The discovery of thalidomide in the 1950s marked a pivotal moment in pharmacology, albeit initially for tragic reasons. Originally prescribed as a sedative, its teratogenic effects led to widespread discontinuation until the 1990s, when its efficacy in treating erythema nodosum leprosum and multiple myeloma revitalized interest. Structural studies revealed that thalidomide and its derivatives—lenalidomide and pomalidomide—function as molecular glues by binding to cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex. This interaction reprograms the ligase to degrade transcription factors such as IKZF1/3, which are critical for cancer cell survival.

The evolution from thalidomide to modern analogues reflects iterative improvements in binding specificity and pharmacokinetics. For example, pomalidomide’s extended amino group enhances cereblon affinity, reducing off-target effects compared to its predecessors. The compound 5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid represents a further advancement, incorporating a pentanoic acid side chain and trifluoroacetic acid counterion to optimize solubility and stability.

Table 1: Structural Evolution of Thalidomide Analogues

Compound Key Structural Modifications Cereblon Binding Affinity (Kd)
Thalidomide Phthalimide core, glutarimide ring ~250 nM
Pomalidomide Amino-substituted phthalimide ~157 nM
5-[[2-(2,6-Dioxo...)acid* Pentanoic acid side chain, trifluoroacetic salt Pending (inferred ≤150 nM)

*Abbreviated for clarity; full name in title.

Role of Cereblon E3 Ubiquitin Ligase in IMiD-Mediated Substrate Recruitment

Cereblon’s function as a molecular glue receptor hinges on its β-hairpin structure, which forms a hydrophobic pocket capable of accommodating IMiDs. The binding of 5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid to cereblon induces conformational changes that enable recruitment of neosubstrates such as IKZF1/3. This process is mediated by three critical interactions:

  • Glutarimide anchoring : The dioxopiperidinyl group forms hydrogen bonds with cereblon’s His380 and Trp382 residues.
  • Aromatic stacking : The isoindolone ring engages in Van der Waals interactions with Trp388 and Phe404.
  • Side chain modulation : The pentanoic acid side chain may extend into solvent-exposed regions, potentially influencing substrate selectivity.

Upon IMiD binding, cereblon’s ubiquitination machinery tags neosubstrates with polyubiquitin chains, marking them for proteasomal degradation. This mechanism underlies the compound’s therapeutic potential in hematologic malignancies, where degradation of IKZF1/3 disrupts oncogenic transcriptional programs.

Mechanistic Overview of IMiD Activity
$$
\text{CRBN + IMiD} \rightarrow \text{CRBN-IMiD complex} \rightarrow \text{Neosubstrate recruitment} \rightarrow \text{Ubiquitination} \rightarrow \text{Proteasomal degradation}
$$
Key steps in cereblon-mediated protein degradation.

特性

IUPAC Name

5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6.C2HF3O2/c22-13-8-7-12(16(25)20-13)21-17(26)10-4-3-5-11(15(10)18(21)27)19-9-2-1-6-14(23)24;3-2(4,5)1(6)7/h3-5,12,19H,1-2,6-9H2,(H,23,24)(H,20,22,25);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDFHSSFUMNLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCC(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of "5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid; 2,2,2-trifluoroacetic acid" typically involves multi-step organic reactions. Key steps might include:

  • Cyclization Reactions: : Forming the piperidine and isoindole structures.

  • Coupling Reactions: : Combining these rings through amide or imide linkages.

  • Final Functionalization: : Introducing the trifluoroacetic acid group under specific conditions (e.g., low temperature, specific catalysts).

Industrial Production Methods

Industrial synthesis might involve scaling up these reactions with optimizations to increase yield and purity. Continuous flow processes, advanced catalysts, and robust purification techniques are typically employed.

化学反応の分析

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, affecting the piperidine or isoindole rings.

  • Reduction: : Reductive conditions can modify functional groups, potentially changing biological activity.

  • Substitution: : Functional group substitutions can tailor the compound's reactivity and interactions.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO4, H2O2.

  • Reducing Agents: : NaBH4, LiAlH4.

  • Substitution Reagents: : Nucleophiles like NH3 or electrophiles such as CH3I.

Major Products

These reactions yield varied products, including modified rings or completely new structures with potential new properties.

科学的研究の応用

This compound finds uses across:

  • Chemistry: : As a building block for complex molecular architectures.

  • Biology: : Investigating enzyme interactions and molecular pathways.

  • Medicine: : Potential therapeutic agents or diagnostic tools.

  • Industry: : Specialized materials or catalysts in chemical processes.

作用機序

The compound exerts its effects through interactions with specific molecular targets.

  • Molecular Targets: : Enzymes, receptors, or cellular pathways.

  • Pathways Involved: : Inhibition or activation of biological processes, often via binding to active sites or regulatory regions.

類似化合物との比較

Key Findings :

  • Synthesis Efficiency : Longer chains (e.g., 216d) achieved higher yields (95%) compared to shorter ones (30% for 215a, a precursor to 216a) .
  • Physical Properties : Shorter chains (C5–C6) yielded green oils, while longer chains (C7–C8) formed yellow solids, suggesting chain length impacts crystallinity .
  • Biological Relevance: Optimal chain length balances proteasome recruitment and cell permeability in PROTACs. Pentanoic acid (target compound) is widely used in early-stage PROTAC designs due to moderate hydrophobicity .

PROTAC Derivatives with Enhanced Functional Groups

AK318 ()

  • Structure : Incorporates a phosphonic acid group and bromophenyl substituent.
  • Molecular Weight : ~914.02 g/mol (C₄₈H₅₅N₁₁O₈).
  • Application : Targets STAT5 degradation via a phosphonate ester linker, enabling enhanced binding to kinase domains .

DB-0646 ()

  • Structure: Multi-kinase degrader with a pyrimido[4,5-d]pyrimidinone core and triazole-piperazine linker.
  • Molecular Weight : 1053.04 g/mol (C₅₂H₅₁F₃N₁₄O₇).
  • Purity : ≥95%, optimized for research-grade degradation of kinases like ABL1 and FLT3 .

Comparison Table :

Compound Molecular Weight Key Functional Groups Biological Target Synthesis Yield/Purity
Target Compound 373.36 Pentanoic acid, TFA HDAC8, CRBN 30–95%
AK318 914.02 Phosphonic acid, bromophenyl STAT5 N/A
DB-0646 1053.04 Triazole, pyrimido-pyrimidinone Multi-kinases ≥95%

Analogues with Alternative Acid Groups

  • 4-Chloro-3-...benzamide (1g) (): Features a hydroxamic acid group instead of pentanoic acid. This modification enhances histone deacetylase (HDAC) inhibition but reduces PROTAC versatility due to fixed E3 ligase engagement .
  • 7-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)heptanoic acid (): Replaces the amino linker with an ether bond, reducing hydrogen-bond donor capacity (critical for CRBN binding) and altering degradation kinetics .

Pharmacokinetic and Physicochemical Comparisons

  • Hydrogen-Bonding: The target compound has 6 H-bond donors, while DB-0646 has 16, impacting solubility and membrane permeability .
  • Topological Polar Surface Area (TPSA) :
    • Target Compound: ~110 Ų (estimated)
    • DB-0646: 302 Ų Higher TPSA correlates with reduced blood-brain barrier penetration but improved aqueous solubility.

生物活性

The compound 5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid; 2,2,2-trifluoroacetic acid represents a complex structure with potential biological applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₃H₁₉F₃N₄O₄
  • Molecular Weight : 335.31 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the dioxoisoindole moiety suggests potential interactions with proteins involved in signaling pathways, particularly those related to cancer and inflammation.

Biological Activities

  • Anticancer Activity
    • In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound has shown half-maximal inhibitory concentration (IC₅₀) values ranging from 1.7 to 6.1 µM against tumor cells, indicating strong anticancer potential .
  • Antiviral Properties
    • Research indicates that similar compounds in this class may act as inhibitors of viral replication. For example, compounds containing the β-amino acid moiety have been evaluated for their antiviral activity against viruses such as HSV-1 and VSV .
  • Anti-inflammatory Effects
    • The compound has also been studied for its anti-inflammatory properties. In vivo models have shown that it can inhibit the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation .

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various derivatives of the compound on human cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited enhanced selectivity towards cancer cells compared to non-tumor cells, suggesting a promising avenue for targeted cancer therapies.

Study 2: Antiviral Activity

In a separate study, compounds similar to this one were tested for their ability to inhibit HSV-1 infection in Vero cells. The results showed that modifications to the structure significantly enhanced antiviral activity, with some derivatives achieving an EC₅₀ below 10 µM .

Data Tables

Biological Activity IC₅₀/EC₅₀ Values Target Cell Lines
Anticancer1.7 - 6.1 µMVarious tumor cells
Antiviral< 10 µMVero cells (HSV-1)
Anti-inflammatoryN/AMouse models

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid?

  • Synthesis : Utilize solid-phase peptide synthesis (SPPS) for the pentanoic acid backbone, followed by conjugation of the 2,6-dioxopiperidin-3-yl-1,3-dioxoisoindole moiety via amide coupling. Trifluoroacetic acid (TFA) is commonly used for deprotection, but residual TFA may require purification via reverse-phase HPLC .
  • Characterization : Employ 1^1H/13^{13}C NMR to confirm regiochemistry of the isoindole ring and LC-MS (ESI+) for molecular weight validation. FTIR can verify carbonyl stretching frequencies (e.g., 1700–1750 cm1^{-1} for dioxopiperidin and dioxoisoindol groups) .

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Storage : Store lyophilized at -20°C under inert gas (argon) to prevent hydrolysis of the dioxopiperidin moiety. For aqueous solutions, use buffered systems (pH 4–6) to minimize acid-catalyzed degradation .
  • Handling : Avoid prolonged exposure to light, as the isoindole core may undergo photodegradation. Conduct stability assays using accelerated aging (40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor degradation products .

Advanced Research Questions

Q. How can researchers optimize the compound’s solubility for in vivo pharmacokinetic studies?

  • Methodology :

  • Co-solvent Systems : Test combinations of PEG-400 (10–20%) and cyclodextrins (e.g., sulfobutyl ether-β-cyclodextrin) to enhance aqueous solubility without altering bioactivity .
  • Salt Formation : Replace the trifluoroacetic acid counterion with citrate or phosphate salts to improve solubility in physiological buffers. Monitor ionic strength effects via dynamic light scattering (DLS) .
  • Data Validation : Compare solubility profiles using shake-flask method (USP) versus biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal conditions .

Q. What experimental designs are suitable for resolving contradictions in reported biological activity data?

  • Factorial Design : Apply a 2k^k factorial approach to isolate variables (e.g., concentration, incubation time, cell line variability). For example, test IC50_{50} values in HeLa vs. HEK293 cells under hypoxic vs. normoxic conditions to identify confounding factors .
  • Mechanistic Follow-Up : Use siRNA knockdown or CRISPR-Cas9 gene editing to validate target engagement (e.g., cereblon binding for immunomodulatory effects). Surface plasmon resonance (SPR) can quantify binding kinetics if activity discrepancies arise .

Q. How can computational modeling guide the design of analogs with improved proteasome-targeting efficacy?

  • Molecular Docking : Perform docking studies (AutoDock Vina) using the cereblon E3 ligase complex (PDB: 4TZU) to predict binding affinities of structural analogs. Prioritize modifications at the pentanoic acid linker (e.g., alkyl chain length, stereochemistry) .
  • QSAR Analysis : Train a quantitative structure-activity relationship model using logP, polar surface area, and hydrogen-bond donors as descriptors. Validate predictions via synthesis and in vitro ubiquitination assays .

Methodological Challenges

Q. What strategies mitigate interference from residual trifluoroacetic acid in biological assays?

  • Purification : Use ion-exchange chromatography (e.g., Dowex 1x2 resin) to remove TFA post-synthesis. Confirm purity via 19^{19}F NMR to detect residual TFA (δ = -75 to -78 ppm) .
  • Assay Optimization : Include TFA-free controls in cell viability assays (MTT/XTT) to distinguish compound toxicity from solvent effects. For in vivo studies, substitute TFA with hydrochloric acid during formulation .

Q. How should researchers integrate multi-omics data to elucidate the compound’s mechanism of action?

  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells (e.g., MM1.S myeloma cells) and analyze differential expression of NF-κB or HIF-1α pathway genes .
  • Proteomics : Use TMT labeling and LC-MS/MS to quantify ubiquitinated proteins, focusing on substrates like IKZF1/3. Cross-reference with STRING database for protein interaction networks .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。